molecular formula C8H12BrN3 B13060139 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine

4-bromo-1-cyclopentyl-1H-pyrazol-5-amine

Cat. No.: B13060139
M. Wt: 230.11 g/mol
InChI Key: UOFBNMHPGOUQSE-UHFFFAOYSA-N
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Description

4-bromo-1-cyclopentyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C₈H₁₂BrN₃ and a molecular weight of 230.11 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction involving 3-oxo-3-cyclopentyl propionitrile and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to yield the desired pyrazole . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-bromo-1-cyclopentyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopentyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been reported to inhibit oxidative phosphorylation and calcium uptake in biological systems . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-bromo-1-cyclopentyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and development.

Biological Activity

4-Bromo-1-cyclopentyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C9H12BrN3C_9H_{12}BrN_3 with a molecular weight of approximately 230.11 g/mol. The compound features a bromine atom at the fourth position of the pyrazole ring, which is believed to enhance its reactivity and biological activity.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. It has been investigated for its potential to inhibit various cancer cell lines and microbial strains. For example, it has shown activity against Trypanosoma cruzi, with a reported pIC50 value of 6.4, indicating a promising selectivity over human cells .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LinepIC50 ValueSelectivity
AntimicrobialTrypanosoma cruzi6.4100-fold over MRC-5 cells
AnticancerVarious cancer cell linesNot specifiedVaries
Enzyme InhibitionKinase inhibitionNot specifiedN/A

The mechanism of action of this compound involves interactions with specific enzymes and receptors. The bromine atom and cyclopentyl group contribute to the compound's binding affinity, potentially leading to the inhibition or modulation of enzyme activity. Studies suggest that it may interact with kinases, which are critical in cell signaling pathways.

Structure-Activity Relationships (SAR)

The structural modifications on the pyrazole ring significantly influence the biological activity of related compounds. For instance, variations in substituents have been explored to optimize potency and selectivity against specific targets. Compounds with more polar substituents generally showed better activity compared to those with lower cLogP values .

Table 2: SAR Insights

CompoundSubstituent TypeActivity Level
NPD-0227Cycloalkyl moietiesPotent (pIC50 = 6.4)
Benzyl substitutedPiperidine derivativesModerate (pIC50 ~5.6)
Aromatic ringsVarious substitutionsVariable

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives similar to this compound in treating diseases:

  • Cancer Treatment : A study demonstrated that pyrazole-based inhibitors showed significant inhibition of lactate dehydrogenase (LDH) in pancreatic cancer cells, indicating potential as anticancer agents .
  • Enzyme Inhibition : Research on pyrazole derivatives indicated their ability to inhibit specific kinases involved in cancer progression, showcasing their role as potential therapeutic agents in oncology .

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

4-bromo-2-cyclopentylpyrazol-3-amine

InChI

InChI=1S/C8H12BrN3/c9-7-5-11-12(8(7)10)6-3-1-2-4-6/h5-6H,1-4,10H2

InChI Key

UOFBNMHPGOUQSE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)Br)N

Origin of Product

United States

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